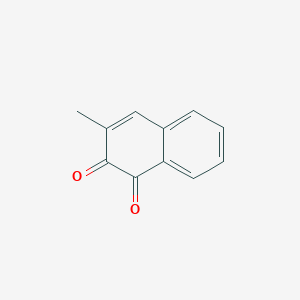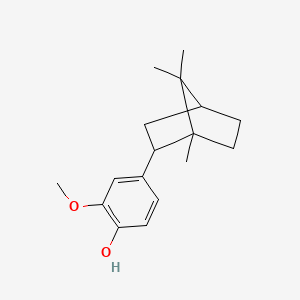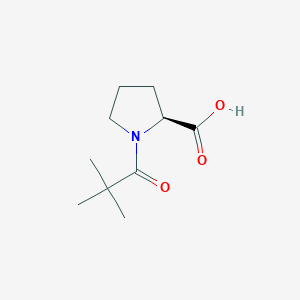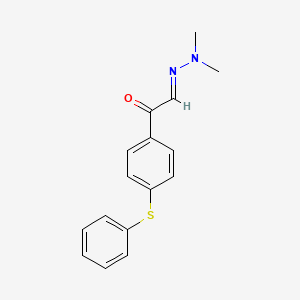
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone is an organic compound that features a phenylthio group attached to a phenylglyoxal moiety, with an N,N-dimethylhydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-(phenylthio)phenylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glyoxal moiety to a glycol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Glycols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone exerts its effects involves its interaction with various molecular targets. The phenylthio group can interact with thiol groups in proteins, potentially modifying their function. The glyoxal moiety can form adducts with nucleophilic sites in biomolecules, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylglyoxal: Contains a glyoxal moiety but lacks the phenylthio and N,N-dimethylhydrazone groups.
p-Tolylglyoxal: Similar structure but with a tolyl group instead of a phenylthio group.
p-Methoxyphenylglyoxal: Contains a methoxy group instead of a phenylthio group.
Uniqueness
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone is unique due to the presence of both the phenylthio and N,N-dimethylhydrazone groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
25555-15-1 |
|---|---|
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2E)-2-(dimethylhydrazinylidene)-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)17-12-16(19)13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-12H,1-2H3/b17-12+ |
Clé InChI |
WUGFTPNHNCVWSP-SFQUDFHCSA-N |
SMILES isomérique |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
SMILES canonique |
CN(C)N=CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


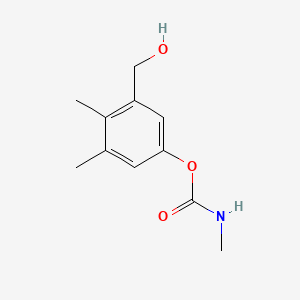
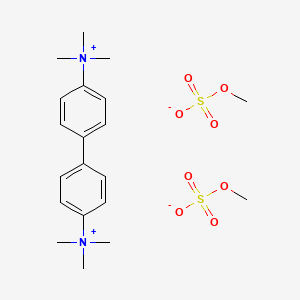
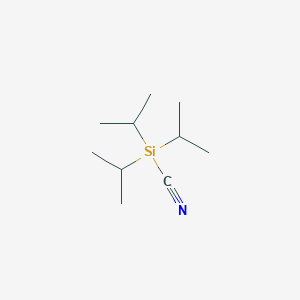
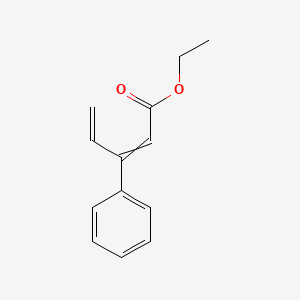
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
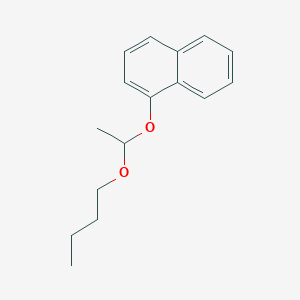
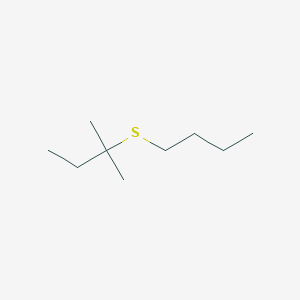
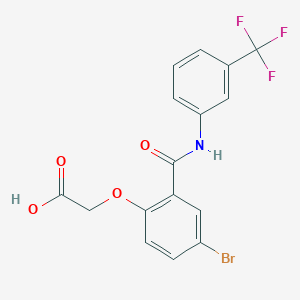
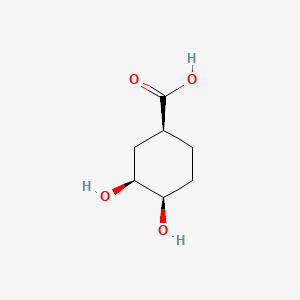
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
